molecular formula C17H18N2O3S B2727096 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954629-05-1

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2727096
CAS No.: 954629-05-1
M. Wt: 330.4
InChI Key: QLBZVTWCDYFFLM-UHFFFAOYSA-N
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Description

“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a pyrrolidinone group, a thiophene group, and a carboxamide group . These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The thiophene and pyrrolidinone rings are aromatic and could participate in pi stacking interactions. The methoxyphenyl group is also aromatic and could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could be demethylated under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and could also influence its absorption spectra .

Scientific Research Applications

Discovery of Met Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate significant tumor stasis in vivo, indicating their potential in cancer therapy and as tools for investigating Met kinase signaling pathways (Schroeder et al., 2009).

Antibacterial and Antifungal Activities

A study on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal properties. This suggests a potential application in developing new antimicrobial agents, emphasizing the versatility of thiophene-3-carboxamide derivatives in pharmaceutical research (Vasu et al., 2005).

Electrochromic Polymer Applications

The synthesis and application of dithienylpyrroles-based electrochromic polymers in high-contrast electrochromic devices (ECDs) highlight the importance of thiophene derivatives in materials science, particularly in the development of advanced display and sensor technologies (Su et al., 2017).

Antioxidant Activity

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown potent antioxidant activities. These findings underscore the potential therapeutic benefits of such compounds in oxidative stress-related conditions (Tumosienė et al., 2019).

Potential Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone study describe the synthesis and antimicrobial screening of novel compounds, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new treatments for infectious diseases (Desai et al., 2011).

Future Directions

The potential biological activities of this compound could make it a candidate for further study in the field of medicinal chemistry. Future research could focus on synthesizing this compound, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-6-4-13(5-7-14)19-11-12(9-16(19)20)10-18-17(21)15-3-2-8-23-15/h2-8,12H,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBZVTWCDYFFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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